molecular formula C8H8BrNO B1510461 1-(2-Amino-6-bromophenyl)ethanone CAS No. 55830-09-6

1-(2-Amino-6-bromophenyl)ethanone

Cat. No. B1510461
CAS RN: 55830-09-6
M. Wt: 214.06 g/mol
InChI Key: QZKHKNFJKGIVJB-UHFFFAOYSA-N
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Description

“1-(2-Amino-6-bromophenyl)ethanone” is a chemical compound with the molecular formula C8H8BrNO . It has a molecular weight of 214.06 .


Molecular Structure Analysis

The molecular structure of “1-(2-Amino-6-bromophenyl)ethanone” consists of an aromatic ring (phenyl group) attached to an ethanone group at the 1-position and an amino group at the 2-position . The bromine atom is attached to the phenyl ring at the 6-position .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Amino-6-bromophenyl)ethanone” are not available, compounds with similar structures are known to undergo reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

“1-(2-Amino-6-bromophenyl)ethanone” is a solid compound with a density of 1.5±0.1 g/cm3 . It has a boiling point of 311.5±27.0 °C at 760 mmHg .

Scientific Research Applications

Development of Diagnostic Agents

The compound’s structure is conducive to the development of diagnostic agents. By attaching a radioactive isotope to the bromine atom, it could be used in imaging techniques such as PET scans to diagnose diseases.

Each of these applications showcases the versatility and importance of 1-(2-Amino-6-bromophenyl)ethanone in scientific research across multiple disciplines. Its utility ranges from practical applications in drug synthesis to theoretical uses in material science and biological research. Information adapted from search results .

Safety and Hazards

This compound may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

1-(2-amino-6-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKHKNFJKGIVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736072
Record name 1-(2-Amino-6-bromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-6-bromophenyl)ethanone

CAS RN

55830-09-6
Record name 1-(2-Amino-6-bromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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